molecular formula C18H27N3OSi B14180559 1-Ethoxy-N',N''-diethyl-N,N-diphenylsilanetriamine CAS No. 923560-73-0

1-Ethoxy-N',N''-diethyl-N,N-diphenylsilanetriamine

Katalognummer: B14180559
CAS-Nummer: 923560-73-0
Molekulargewicht: 329.5 g/mol
InChI-Schlüssel: BXFKLFHPRHHTKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine is a chemical compound with a unique structure that includes an ethoxy group, diethyl groups, and diphenyl groups attached to a silanetriamine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine typically involves the reaction of ethoxy silane with diethylamine and diphenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine may involve large-scale batch or continuous processes. These methods often utilize automated systems to control the reaction parameters and ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The ethoxy, diethyl, and diphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can lead to a variety of functionalized silanetriamines.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various metal ions, which can influence its reactivity and biological activity. The ethoxy, diethyl, and diphenyl groups play a crucial role in determining the compound’s overall properties and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine: shares similarities with other organosilicon compounds, such as:

Uniqueness

The uniqueness of 1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

923560-73-0

Molekularformel

C18H27N3OSi

Molekulargewicht

329.5 g/mol

IUPAC-Name

N-[ethoxy-bis(ethylamino)silyl]-N-phenylaniline

InChI

InChI=1S/C18H27N3OSi/c1-4-19-23(20-5-2,22-6-3)21(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19-20H,4-6H2,1-3H3

InChI-Schlüssel

BXFKLFHPRHHTKD-UHFFFAOYSA-N

Kanonische SMILES

CCN[Si](NCC)(N(C1=CC=CC=C1)C2=CC=CC=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.